Cas no 1261761-24-3 (5'-(Difluoromethyl)-3'-hydroxypropiophenone)

5'-(Difluoromethyl)-3'-hydroxypropiophenone 化学的及び物理的性質
名前と識別子
-
- 5'-(Difluoromethyl)-3'-hydroxypropiophenone
-
- インチ: 1S/C10H10F2O2/c1-2-9(14)6-3-7(10(11)12)5-8(13)4-6/h3-5,10,13H,2H2,1H3
- InChIKey: QQDWJDNDTDJBGR-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=CC(C(CC)=O)=C1)O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- XLogP3: 2.3
- トポロジー分子極性表面積: 37.3
5'-(Difluoromethyl)-3'-hydroxypropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013005037-1g |
5'-(Difluoromethyl)-3'-hydroxypropiophenone |
1261761-24-3 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
5'-(Difluoromethyl)-3'-hydroxypropiophenone 関連文献
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
5'-(Difluoromethyl)-3'-hydroxypropiophenoneに関する追加情報
Professional Introduction to Compound with CAS No. 1261761-24-3 and Product Name: 5'-(Difluoromethyl)-3'-hydroxypropiophenone
The compound with the CAS number 1261761-24-3 and the product name 5'-(Difluoromethyl)-3'-hydroxypropiophenone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic chemistry. The presence of both a difluoromethyl group and a hydroxypropiophenone moiety makes it a versatile intermediate, offering opportunities for further derivatization and functionalization.
In the realm of medicinal chemistry, the strategic incorporation of fluorine atoms is well-documented for its ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic properties of bioactive molecules. The difluoromethyl substituent in this compound is particularly noteworthy, as it has been extensively studied for its role in enhancing drug efficacy and reducing off-target effects. This modification often contributes to increased lipophilicity and metabolic resistance, making it an attractive feature for the design of next-generation therapeutics.
The hydroxypropiophenone backbone of this molecule is another critical feature that lends itself to diverse chemical transformations. This structural motif is commonly found in natural products and pharmaceuticals, where it serves as a scaffold for biological activity. The hydroxyl group provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored properties. Such modifications are essential for optimizing drug-like characteristics, including solubility, bioavailability, and target specificity.
Recent advancements in synthetic methodologies have further highlighted the utility of 5'-(Difluoromethyl)-3'-hydroxypropiophenone as a key intermediate. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have opened new avenues for constructing intricate molecular architectures. These methods allow chemists to manipulate the compound's structure with high precision, facilitating the development of novel compounds with enhanced pharmacological profiles.
The compound's potential applications extend beyond traditional pharmaceuticals into the realm of agrochemicals and specialty chemicals. The unique combination of functional groups makes it a valuable building block for synthesizing compounds with desirable physical and chemical properties. For instance, derivatives of this molecule have shown promise as intermediates in the production of herbicides and pesticides, where structural modifications can fine-tune biological activity against specific targets.
From a research perspective, 5'-(Difluoromethyl)-3'-hydroxypropiophenone has been explored in various contexts, including enzyme inhibition studies and molecular probe development. Its structural features make it an ideal candidate for investigating interactions with biological targets such as enzymes and receptors. By studying how different derivatives interact with these targets, researchers can gain insights into mechanisms of action and identify new therapeutic strategies.
The synthesis of this compound also presents an opportunity to showcase innovative chemical techniques that bridge traditional organic synthesis with cutting-edge methodologies. For example, flow chemistry has emerged as a powerful tool for producing complex molecules under controlled conditions. The use of flow reactors allows for scalable synthesis while maintaining high yields and purity, making it an attractive option for industrial applications.
In conclusion, 5'-(Difluoromethyl)-3'-hydroxypropiophenone (CAS No. 1261761-24-3) represents a compelling example of how structural innovation can drive progress in pharmaceutical chemistry. Its unique combination of functional groups offers numerous possibilities for further development, both in academic research and industrial settings. As synthetic methodologies continue to evolve, this compound will undoubtedly play a significant role in shaping the future of drug discovery and molecular engineering.
1261761-24-3 (5'-(Difluoromethyl)-3'-hydroxypropiophenone) Related Products
- 1556498-23-7(4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid)
- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 209849-69-4(Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate)
- 39012-20-9(Picroside II)
- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)
- 2031258-98-5(8-oxa-11-azatricyclo4.3.3.0,1,6dodecane hydrochloride)
- 1448133-55-8(N-cyclopropyl-1,3,5-trimethyl-N-2-(thiophen-2-yl)ethyl-1H-pyrazole-4-sulfonamide)
- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1696238-61-5(3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)




